Silver 2-ethylhexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

26077-31-6 |

|---|---|

Molecular Formula |

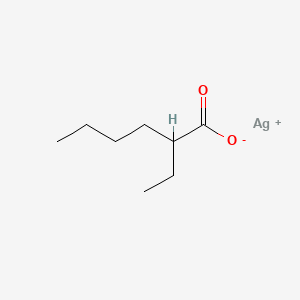

C8H16AgO2 |

Molecular Weight |

252.08 g/mol |

IUPAC Name |

2-ethylhexanoic acid;silver |

InChI |

InChI=1S/C8H16O2.Ag/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

WFPAVFKCFKPEQS-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].[Ag+] |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Ag] |

Other CAS No. |

26077-31-6 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Silver 2-ethylhexanoate from silver nitrate and 2-ethylhexanoic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silver 2-ethylhexanoate (B8288628), a key organometallic precursor, from silver nitrate (B79036) and 2-ethylhexanoic acid. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant characterization data.

Introduction

Silver 2-ethylhexanoate (also known as silver octoate) is an organometallic compound with significant applications in materials science, particularly as a precursor for the synthesis of silver nanoparticles and conductive silver pastes.[1][2] Its utility stems from its solubility in organic solvents and its decomposition to metallic silver at relatively low temperatures.[1][3] This guide focuses on a common and effective method for its synthesis: a direct precipitation reaction involving silver nitrate and 2-ethylhexanoic acid.[3][4]

The synthesis is a metathesis reaction where the silver ion (Ag⁺) from silver nitrate combines with the 2-ethylhexanoate anion to form the desired silver salt, which precipitates from the reaction mixture as a white solid.[4]

Chemical Reaction Pathway

The overall synthesis can be represented by a two-step process. First, 2-ethylhexanoic acid is neutralized with a base, typically sodium hydroxide (B78521), to form the sodium salt. Subsequently, the addition of a silver nitrate solution leads to the precipitation of this compound.

References

Silver 2-Ethylhexanoate: A Comprehensive Technical Overview

This guide provides an in-depth analysis of silver 2-ethylhexanoate (B8288628), a key organometallic precursor in materials science. It is intended for researchers, scientists, and professionals involved in drug development and materials science who require detailed technical information.

Core Chemical Identifiers

Silver 2-ethylhexanoate is a metal salt consisting of a silver cation ionically bonded to a 2-ethylhexanoate anion.[1] It is primarily utilized as a metallo-organic decomposition (MOD) compound.[1]

| Identifier | Value |

| CAS Number | 26077-31-6[1][2][3] |

| Molecular Formula | C₈H₁₅AgO₂[1][3] |

| Molecular Weight | ~251.07 g/mol [1] |

| IUPAC Name | This compound[4] |

| Synonyms | Silver octoate, Silver(I) 2-ethylhexanoate, 2-ethyl-hexanoicacisilver(1++)salt[2][4] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white powder[3][4][5] |

| Solubility | Soluble in organic solvents[1] |

| InChI Key | WXENESFPQCWDHY-UHFFFAOYSA-M[4] |

| Canonical SMILES | CCCCC(CC)C(=O)[O-].[Ag+][1][6] |

Applications and Research Significance

This compound's primary significance lies in its role as a precursor for the in-situ generation of silver nanoparticles and films.[1] Its solubility in organic solvents makes it a vital component in the formulation of conductive inks and pastes.[1] Upon controlled heating, the organic ligand volatilizes, leaving behind metallic silver. This process is crucial for creating conductive networks at temperatures significantly lower than the melting point of bulk silver, which is a major advantage in the fabrication of flexible electronics.[1]

Experimental Protocols

Synthesis of this compound via Metathesis Reaction

A common method for synthesizing this compound is through a metathesis reaction between silver nitrate (B79036) (AgNO₃) and 2-ethylhexanoic acid.[1]

Workflow for Synthesis:

Caption: Synthesis of this compound.

Thermal Decomposition for Silver Nanoparticle Formation

The thermal decomposition of this compound is a key process for forming conductive silver films. This is often analyzed using thermogravimetric analysis (TGA) to determine the decomposition temperature and the amount of residual silver.[1]

Decomposition Pathway:

Caption: Thermal Decomposition Pathway.

References

- 1. This compound | 26077-31-6 | Benchchem [benchchem.com]

- 2. 26077-31-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. strem.com [strem.com]

- 4. Silver 2-EthylhexanoateCAS #: 26077-31-6 [eforu-chemical.com]

- 5. americanelements.com [americanelements.com]

- 6. 26077-31-6|Silver2-ethylhexanoate|BLD Pharm [bldpharm.com]

A Technical Guide to the Solubility of Silver 2-Ethylhexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver 2-ethylhexanoate (B8288628), an organometallic compound, is a crucial precursor in the synthesis of silver nanoparticles and conductive inks. Its efficacy in these applications is highly dependent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known qualitative solubility of silver 2-ethylhexanoate, outlines a general experimental protocol for determining its solubility, and presents a logical workflow for solvent selection.

Introduction

This compound (also known as silver octoate) is a metal carboxylate that has garnered significant interest due to its utility as a precursor for metallic silver, particularly in applications requiring low-temperature processing.[1] Its solubility in non-aqueous media is a critical parameter for formulating inks and solutions for printed electronics, catalysis, and antimicrobial coatings.[2] Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, controlling nanoparticle morphology, and ensuring the homogeneity of formulations.

Solubility of this compound: A Qualitative Overview

Known Solvents:

-

Alcohols: Methanol, Ethanol[1]

-

Chlorinated Solvents: Chloroform[1]

-

Apolar Aromatic Solvents: Toluene, Benzene, Xylene

-

Ethers: Tetrahydrofuran (THF)

-

Amides/Sulfoxides: Dimethyl Sulfoxide (DMSO)[1]

It is important to note that while solubility is indicated, the degree of solubility (i.e., highly soluble, sparingly soluble) is often not specified. General principles of solubility suggest that the long alkyl chain of the 2-ethylhexanoate ligand imparts lipophilic character, favoring solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination

The absence of standardized quantitative data necessitates a reliable experimental protocol for its determination. The following is a general gravimetric method adapted for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with airtight caps

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: Once equilibrium is achieved, allow the vial to rest in the temperature-controlled environment for a few hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid drawing up solid particles, it is advisable to attach a syringe filter to the syringe.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Drying: Carefully evaporate the solvent under a gentle stream of inert gas or in a drying oven at a temperature below the decomposition temperature of this compound (decomposition starts around 150 °C).[1] A vacuum desiccator can also be used.

-

Mass Determination: Once the solvent is completely removed, weigh the evaporating dish or vial containing the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvent before starting the experiment.

Solvent Selection Workflow

The choice of solvent is critical and depends on the intended application. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Caption: Logical workflow for organic solvent selection.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, qualitative information confirms its solubility in a variety of common organic solvents. For researchers and professionals in drug development and materials science, direct experimental determination of solubility is recommended for specific applications. The provided protocol offers a reliable method for obtaining this crucial data, and the solvent selection workflow provides a systematic approach to choosing the most appropriate solvent system, thereby enabling the optimization of processes that utilize this versatile silver precursor.

References

Thermal Decomposition of Silver 2-Ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver 2-ethylhexanoate (B8288628) (Ag(OOC)C₇H₁₅) is a metal-organic compound of significant interest in various fields, including materials science for the formation of conductive silver films and nanoparticles, and in pharmaceutical research as a potential precursor for silver-based antimicrobial agents.[1][2] Understanding its thermal decomposition is crucial for controlling the synthesis of silver nanostructures and for assessing its stability in various applications. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of silver 2-ethylhexanoate, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core processes.

Core Decomposition Mechanism

The thermal decomposition of this compound is a complex process that results in the formation of metallic silver as the primary solid residue. The decomposition pathway is significantly influenced by the surrounding atmosphere, primarily whether it is an oxidizing (e.g., air) or an inert/reducing (e.g., nitrogen) environment.

The initial step in the decomposition is the homolytic cleavage of the ionic bond between the silver cation (Ag⁺) and the carboxylate anion (2-ethylhexanoate), leading to the formation of a silver atom (Ag⁰) and a 2-ethylhexanoate radical.

Ag(OOC)C₇H₁₅ → Ag⁰ + •OOC-C₇H₁₅

The subsequent reactions of the 2-ethylhexanoate radical dictate the gaseous byproducts.

In an oxidizing atmosphere (e.g., air): The decomposition is characterized by an exothermic reaction due to oxidation.[2] The primary gaseous byproduct identified is ethene (C₂H₄).[1] The presence of oxygen facilitates the breakdown of the organic ligand into smaller, volatile molecules.

In a reducing or inert atmosphere (e.g., nitrogen, helium): The decomposition proceeds primarily through thermal cracking of the 2-ethylhexanoate radical. In this environment, a wider range of gaseous byproducts has been identified, including ethene (C₂H₄), acetic acid (CH₃COOH), water (H₂O), and 2-pentanone (C₅H₁₀O).[2]

The final solid product in both atmospheres is metallic silver, which can form nanoparticles or bridge existing silver flakes in paste formulations.[2][3]

Quantitative Decomposition Data

The thermal decomposition of this compound has been characterized using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key quantitative data from these analyses are summarized below.

| Parameter | Value | Atmosphere | Analytical Technique | Reference |

| Decomposition Onset Temperature | ~150 °C | Air | TGA | [3][4] |

| Temperature of Maximum Decomposition Rate | 183 °C | Air | TGA | [3][4] |

| Total Weight Loss | 56.7% - 56.9% | Air / N₂ | TGA | [1] |

| Final Product | Metallic Silver | Air / N₂ | XRD | [3][4] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound are provided below.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of this compound.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is recommended.[5]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the instrument's furnace.

-

Purge the furnace with the desired gas (e.g., dry air or high-purity nitrogen) at a constant flow rate (typically 20-50 mL/min) for a sufficient time to ensure a stable atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant heating rate of 10 °C/min to a final temperature of 600 °C. This heating rate is a common starting point and can be varied to study kinetic effects.[5]

-

-

Data Acquisition: Continuously record the sample weight (TGA), the derivative of the weight loss (DTG), and the differential heat flow (DSC) as a function of temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Evolved Gas Analysis

Objective: To identify the gaseous byproducts evolved during the thermal decomposition of this compound. This is often coupled with a TGA instrument (TGA-MS) or performed using a dedicated pyrolysis setup (Py-GC-MS).

Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph with a Mass Spectrometric detector (Py-GC-MS).

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (typically in the microgram to low milligram range) of this compound into a pyrolysis sample tube or cup.[6]

-

Pyrolysis:

-

Introduce the sample into the pyrolysis unit, which is interfaced with the GC injector.

-

Rapidly heat the sample to the desired decomposition temperature (e.g., 300 °C) under an inert carrier gas (e.g., helium). The heating can be a single-step "pulse" or a programmed ramp.

-

-

Gas Chromatography:

-

The volatile decomposition products are swept by the carrier gas into the GC column.

-

A capillary column suitable for separating small organic molecules (e.g., a DB-5ms or similar) is typically used.

-

The GC oven temperature is programmed to separate the different components of the gas mixture. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron impact), and the resulting mass fragments are detected.

-

The mass spectrum of each component is used for identification by comparing it to spectral libraries (e.g., NIST).

-

Visualizations

Decomposition Pathway

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for TGA-DSC Analysis

Caption: Experimental workflow for TGA-DSC analysis.

Experimental Workflow for Py-GC-MS Analysis

Caption: Experimental workflow for Py-GC-MS analysis.

References

- 1. This compound | 26077-31-6 | Benchchem [benchchem.com]

- 2. Buy this compound | 26077-31-6 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

The Role of Silver 2-Ethylhexanoate as a Silver Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver 2-ethylhexanoate (B8288628) has emerged as a versatile and highly effective precursor for the synthesis of silver nanostructures. Its solubility in a wide range of organic solvents, coupled with a relatively low decomposition temperature, makes it an ideal candidate for applications in printed electronics, catalysis, and the burgeoning field of nanomedicine. This technical guide provides an in-depth analysis of the core properties of silver 2-ethylhexanoate, detailed experimental protocols for its use in nanoparticle synthesis, and a discussion of its relevance in drug development.

Introduction to this compound as a Precursor

This compound (C₈H₁₅AgO₂) is a metallo-organic salt that serves as a valuable precursor for generating metallic silver.[1][2] As a member of the metallo-organic decomposition (MOD) class of compounds, it is designed to break down at relatively low temperatures, yielding high-purity metallic silver.[3] This characteristic is particularly advantageous for applications involving temperature-sensitive substrates, such as polymers in flexible electronics.[3] Its solubility in organic solvents facilitates its incorporation into various formulations, including conductive inks and pastes.[1][3] Upon controlled heating, the organic ligand (2-ethylhexanoate) volatilizes, leaving behind metallic silver, which can form conductive networks at temperatures significantly lower than the melting point of bulk silver.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application as a silver precursor. Key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₁₅AgO₂ | [1] |

| Molecular Weight | 251.08 g/mol | [4] |

| Appearance | White to pale yellowish crystalline powder | [1][4] |

| Solubility | Soluble in organic solvents such as ethanol (B145695), methanol, and chloroform | [1] |

| Decomposition Temperature | Onset at approximately 150 °C, with a maximum decomposition rate at 183 °C | [3][5] |

Thermal Decomposition Analysis:

Thermogravimetric analysis (TGA) reveals that the thermal decomposition of this compound begins at around 150 °C.[3][5] The process involves the breakdown of the organic 2-ethylhexanoate ligand, resulting in a total weight loss of approximately 56.7% to 56.9%, which corresponds to the organic portion of the molecule.[3][5] The remaining residue is primarily pure metallic silver.[3] The decomposition behavior can be influenced by the surrounding atmosphere; in an inert atmosphere like nitrogen, it follows a straightforward thermal degradation, while in air, oxidation processes may occur.[1]

Synthesis of Silver Nanoparticles: Experimental Protocols

This compound is a widely used precursor for the synthesis of silver nanoparticles (AgNPs) through various methods, most notably thermal decomposition and chemical reduction.

Thermal Decomposition in Organic Solvents

This method leverages the thermal lability of this compound to produce AgNPs.

Experimental Protocol:

-

Preparation of Precursor Solution: Dissolve a specific amount of this compound in a high-boiling-point organic solvent (e.g., oleylamine, trioctylphosphine (B1581425) oxide) to achieve the desired concentration. The choice of solvent can also influence the final nanoparticle size and shape.

-

Addition of Capping Agent: Introduce a capping agent, such as oleic acid or dodecanethiol, to the solution. The capping agent controls the growth and prevents the agglomeration of the nanoparticles.

-

Heating and Decomposition: Heat the reaction mixture to a specific temperature (typically between 150 °C and 250 °C) under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.[1] The color of the solution will change as the nanoparticles form.

-

Reaction Time: Maintain the reaction at the desired temperature for a specific period (e.g., 30 minutes to 2 hours) to allow for complete decomposition and nanoparticle growth.

-

Purification: After the reaction is complete, cool the solution to room temperature. Add a non-solvent, such as ethanol or acetone, to precipitate the AgNPs.

-

Isolation and Washing: Centrifuge the mixture to collect the nanoparticles. Wash the collected nanoparticles multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove any unreacted precursors and excess capping agents.

-

Drying: Dry the purified AgNPs under vacuum.

Chemical Reduction in Solution

In this approach, a reducing agent is used to facilitate the conversion of silver ions from the precursor to metallic silver at lower temperatures.

Experimental Protocol:

-

Precursor Solution: Dissolve this compound in a suitable organic solvent.

-

Reducing Agent: In a separate flask, dissolve a reducing agent (e.g., sodium borohydride, hydrazine, or a long-chain amine like di-n-octylamine) in a compatible solvent.[1][6]

-

Reaction: Slowly inject the reducing agent solution into the stirred precursor solution at a controlled temperature (can be room temperature or slightly elevated). The presence of an amine can significantly accelerate the decomposition of this compound.[6]

-

Stabilization: A stabilizing agent or capping agent is often included in the reaction mixture to control the size and prevent aggregation of the newly formed nanoparticles.[6]

-

Purification: Follow the same purification steps (precipitation, centrifugation, and washing) as described in the thermal decomposition method.

Characterization of Synthesized Silver Nanoparticles

Proper characterization of the synthesized AgNPs is essential to ensure they meet the requirements for the intended application.

| Characterization Technique | Information Obtained |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Confirms the formation of AgNPs and provides information on their size and shape through the analysis of the Localized Surface Plasmon Resonance (LSPR) peak.[3] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the removal of the organic ligand from the precursor and the presence of capping agents on the nanoparticle surface.[3][5] |

| X-ray Diffraction (XRD) | Confirms the crystalline structure of the metallic silver.[5] |

| Transmission Electron Microscopy (TEM) | Provides detailed information on the size, shape, and morphology of the nanoparticles. |

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. |

Role in Drug Development and Biological Applications

While this compound itself is primarily a precursor, the silver nanoparticles synthesized from it have significant potential in drug development and various biomedical applications due to their unique properties.

Antimicrobial Agents

Silver nanoparticles are well-known for their broad-spectrum antimicrobial activity against bacteria, viruses, and fungi.[7] The bactericidal properties are attributed to the release of silver ions and the generation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death.[7][8]

Drug Delivery Systems

The large surface area-to-volume ratio of AgNPs allows for the functionalization of their surface with various molecules, including drugs, targeting ligands, and stabilizing polymers.[9] This makes them promising candidates for targeted drug delivery systems, potentially reducing systemic toxicity and improving therapeutic efficacy.[10][11]

Cytotoxicity and Biological Interactions

The biological activity of this compound and the resulting nanoparticles includes the induction of oxidative stress in cells.[1] This can affect cell signaling pathways and gene expression.[1] The interaction with biomolecules, particularly the binding to thiol groups in proteins, can lead to enzyme inhibition and disruption of normal cellular functions.[1] The cytotoxicity of AgNPs is a critical consideration in their biomedical applications and is influenced by factors such as size, shape, surface coating, and dose.[8][12] Smaller nanoparticles generally exhibit greater toxicity due to their larger surface area and higher potential for cellular uptake.[12]

Visualization of Key Processes

Workflow for Silver Nanoparticle Synthesis

Caption: Workflow for the synthesis of silver nanoparticles from this compound.

Hypothetical Signaling Pathway for AgNP-Induced Cytotoxicity

Caption: A potential signaling cascade illustrating AgNP-induced cytotoxicity.

Conclusion

This compound stands out as a highly valuable precursor in materials science, particularly for the synthesis of silver nanoparticles. Its favorable chemical and physical properties allow for the controlled production of silver nanostructures with tailored characteristics. The resulting nanoparticles have demonstrated significant promise in a range of applications, from conductive inks to advanced biomedical uses. For researchers and professionals in drug development, understanding the synthesis and properties of AgNPs derived from this precursor is a critical first step in harnessing their potential for therapeutic and diagnostic innovations. Further research is warranted to fully elucidate the biological interactions and long-term effects of these nanomaterials to ensure their safe and effective translation into clinical practice.

References

- 1. Buy this compound | 26077-31-6 [smolecule.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 26077-31-6 | Benchchem [benchchem.com]

- 4. strem.com [strem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxic Potential of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcrr.com [ijcrr.com]

- 10. omicsonline.org [omicsonline.org]

- 11. researchgate.net [researchgate.net]

- 12. A systematic review on silver nanoparticles-induced cytotoxicity: Physicochemical properties and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Crystalline Nature of Silver 2-Ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the crystalline structure of silver 2-ethylhexanoate (B8288628). While a definitive single-crystal X-ray diffraction study with complete atomic coordinates is not prominently available in publicly accessible literature, this document synthesizes the existing data from various analytical techniques to build a robust understanding of its solid-state characteristics. This guide also details the common experimental protocols for its synthesis and characterization, providing a valuable resource for researchers working with this metallo-organic precursor.

Introduction

Silver 2-ethylhexanoate (Ag(O₂CCH(C₂H₅)(CH₂)₃CH₃)) is a metal-organic compound of significant interest, primarily serving as a precursor for the synthesis of silver nanoparticles and as a component in conductive inks and pastes.[1][2] Its decomposition at relatively low temperatures to yield high-purity metallic silver makes it a versatile material in the field of printed electronics and materials science.[1] Understanding the crystalline structure of this precursor is crucial for controlling the properties of the resulting silver nanostructures. While direct single-crystal data is elusive, powder X-ray diffraction (PXRD) and other analytical methods provide valuable insights into its solid-state arrangement. Silver carboxylates, in general, are known to form layered or dimeric structures, and it is likely that this compound adopts a similar coordination polymer arrangement.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅AgO₂ | [2] |

| Molecular Weight | 251.08 g/mol | [2] |

| Appearance | White to pale yellowish crystalline powder | [2] |

| Solubility | Soluble in organic solvents like ethanol, methanol (B129727), and chloroform | [2] |

| FTIR: ν(C=O) of 2-ethylhexanoic acid | ~1705 cm⁻¹ | [2] |

| FTIR: ν(COO⁻) of this compound | ~1550-1610 cm⁻¹ | [2][5] |

| Decomposition Onset Temperature (TGA) | ~150 °C | [5] |

| Maximum Decomposition Rate Temperature (TGA) | 183 °C | [5] |

| Thermogravimetric Loss | ~56.7% | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

A common and effective method for synthesizing this compound is through a metathesis reaction between a silver salt and 2-ethylhexanoic acid or its salt.[1][5]

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

2-ethylhexanoic acid (C₈H₁₆O₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Methanol

Procedure:

-

Prepare two separate solutions:

-

Solution A: Dissolve 2.32 g (0.058 mol) of sodium hydroxide in 50 mL of deionized water. In a separate beaker, dissolve 8.36 g (0.058 mol) of 2-ethylhexanoic acid in 50 mL of methanol. Mix the two solutions.[5]

-

Solution B: Dissolve 9.85 g (0.058 mol) of silver nitrate in 50 mL of deionized water.[5]

-

-

Slowly add Solution B dropwise into Solution A with constant stirring.

-

A white precipitate of this compound will form.

-

Wash the precipitate with methanol and filter the product. This washing step should be repeated at least twice to remove any unreacted starting materials and byproducts.[5]

-

Dry the resulting white solid under vacuum.

Characterization Techniques

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to confirm the formation of the silver carboxylate salt. The key is to observe the shift in the carbonyl stretching frequency.

-

Sample Preparation: A small amount of the dried this compound is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Analysis: The spectrum is recorded, and the disappearance of the carboxylic acid C=O stretch (around 1705 cm⁻¹) and the appearance of the carboxylate COO⁻ asymmetric and symmetric stretches (around 1550-1610 cm⁻¹) confirm the formation of the silver salt.[2][5]

3.2.2. Thermogravimetric Analysis (TGA) TGA is employed to determine the thermal stability and decomposition profile of the compound.

-

Procedure: A small, accurately weighed sample of this compound is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The weight loss as a function of temperature is recorded. This data reveals the decomposition temperature and the final residual mass, which should correspond to the theoretical silver content.[5]

3.2.3. Powder X-ray Diffraction (PXRD) of Decomposed Product While PXRD of this compound itself is not readily available, analysis of its decomposition product is standard.

-

Sample Preparation: this compound is heated to a temperature above its decomposition point (e.g., 250 °C) for a sufficient time (e.g., 30 minutes) to ensure complete conversion to metallic silver.[5]

-

Data Collection: The XRD pattern of the resulting powder is collected using a diffractometer with Cu Kα radiation.

-

Analysis: The diffraction peaks are compared to standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The presence of peaks corresponding to the (111), (200), (220), and (311) planes confirms the formation of face-centered cubic (fcc) metallic silver (JCPDS File No. 04-0783).[1][6][7]

Diagrams and Workflows

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the typical experimental workflow for the synthesis and characterization of this compound and its subsequent decomposition product.

References

- 1. This compound | 26077-31-6 | Benchchem [benchchem.com]

- 2. Buy this compound | 26077-31-6 [smolecule.com]

- 3. Recent Advances of Silver-Based Coordination Polymers on Antibacterial Applications | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. scirp.org [scirp.org]

- 7. Analysis of Crystallographic Structures and Properties of Silver Nanoparticles Synthesized Using PKL Extract and Nanoscale Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Thermal Decomposition of Silver 2-ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metal-organic decomposition (MOD) of silver 2-ethylhexanoate (B8288628), a critical process in the formulation of conductive inks and pastes. A thorough understanding of its thermal behavior, decomposition pathway, and the influence of various experimental parameters is paramount for optimizing its application in advanced materials and potentially in novel drug delivery systems. This document provides a comprehensive overview of the subject, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying chemical transformations.

Thermal Decomposition Profile

The thermal decomposition of silver 2-ethylhexanoate is a well-defined process characterized by the transformation of the organometallic precursor into metallic silver. This conversion is influenced by the surrounding atmosphere, with distinct decomposition characteristics observed in inert and oxidizing environments.

The decomposition process typically begins at approximately 150°C, with the most rapid weight loss occurring at around 183°C[1][2]. The total weight loss upon complete decomposition is approximately 56.7%, which aligns with the theoretical mass of the organic 2-ethylhexanoate ligand in the molecule[1][2].

Influence of Atmosphere

The composition of the gaseous byproducts generated during decomposition is highly dependent on the atmosphere. In an oxidizing atmosphere such as air, the primary gaseous product is ethylene (B1197577) (C₂H₄). In contrast, decomposition in a reducing or inert atmosphere (like nitrogen or helium) yields a mixture of gases, including ethylene (C₂H₄), acetic acid (CH₃COOH), water (H₂O), and 2-pentanone (C₅H₁₀O)[3].

Differential Scanning Calorimetry (DSC) reveals an exothermic reaction when this compound is heated in air, which is attributed to oxidation. However, thermogravimetric analysis (TGA) combined with mass spectrometry (MS) confirms that thermal decomposition is the predominant reaction in both oxidizing and reducing atmospheres[3][4]. The final solid residue after decomposition at temperatures above 300°C is primarily pure metallic silver, a crucial characteristic for its use in conductive applications[3][4].

Quantitative Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of this compound, compiled from various studies.

| Parameter | Value | Atmosphere | Reference |

| Decomposition Onset Temperature | ~150 °C | Not Specified | [1][2] |

| Temperature of Maximum Decomposition Rate | 183 °C | Not Specified | [1][2] |

| Decomposition Temperature (DTG Peak) | 231.9 °C | Air | [3] |

| Decomposition Temperature (DTG Peak) | 234.7 °C | N₂ | [3] |

| Final Decomposition Temperature for Ag Formation | 250 °C (after 30 min) | Not Specified | [1][2] |

Table 1: Decomposition Temperatures of this compound

| Parameter | Value | Atmosphere | Reference |

| Total Weight Loss | 56.7% | Not Specified | [1][2] |

| Total Weight Loss | 56.9% | Air | [3] |

| Total Weight Loss | 56.7% | N₂ | [3] |

| Theoretical Weight Percentage of Ag | 43.4% | - | [3][4] |

Table 2: Weight Loss Data for the Decomposition of this compound

Proposed Decomposition Pathway

The thermal decomposition of silver carboxylates, including this compound, is believed to proceed through a multi-step mechanism. While the precise intermediates for this compound are a subject of ongoing research, a generally accepted pathway for silver carboxylates involves the initial formation of silver(I) oxide and a carboxylic anhydride. These intermediates subsequently decompose to yield metallic silver, carbon dioxide, and the corresponding carboxylic acid.

Based on the identified gaseous byproducts, a plausible decomposition pathway for this compound is visualized below.

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. The following sections detail the typical experimental methodologies.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature, weight loss, and thermal stability of this compound.

Methodology:

-

A sample of approximately 10 mg of this compound is placed in an aluminum or ceramic pan[3][5].

-

The analysis is performed using a TGA/DSC instrument (e.g., Perkin-Elmer or TA Instruments)[3][5].

-

The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate, typically 10°C/min[3][5].

-

The experiment is conducted under a controlled atmosphere, such as flowing dry air or nitrogen, at a specified flow rate (e.g., 20 mL/min)[3].

-

The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

The derivative of the TGA curve (DTG) is calculated to identify the temperature of the maximum decomposition rate[3].

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous byproducts evolved during the thermal decomposition.

Methodology:

-

A TGA instrument is coupled to a mass spectrometer (e.g., Netzsch STA-409CD with a QMA-400 quadrupole mass spectrometer)[3].

-

A sample of this compound is heated in the TGA under a controlled atmosphere (e.g., He or dry air) at a defined heating rate (e.g., 10°C/min)[3].

-

The gases evolved from the sample are transferred to the mass spectrometer for analysis.

-

Mass spectra are recorded continuously throughout the heating process to identify the mass-to-charge ratio of the evolved species.

X-ray Diffraction (XRD)

Objective: To confirm the formation of metallic silver as the final solid product.

Methodology:

-

This compound is heated to a temperature above its decomposition point (e.g., 250°C) for a sufficient duration (e.g., 30 minutes) to ensure complete decomposition[1][2].

-

The solid residue is collected and analyzed using an X-ray diffractometer.

-

The resulting diffraction pattern is compared with standard diffraction patterns for metallic silver to confirm its crystalline structure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Silver Nanoparticles Using Silver 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of silver nanoparticles (AgNPs) utilizing silver 2-ethylhexanoate (B8288628) as the precursor. Two primary methodologies are presented: a thermal decomposition method and a chemical reduction method. These protocols are designed to be adaptable for various research and development applications, including but not limited to, antimicrobial agent development, conductive ink formulation, and catalytic material synthesis.

Introduction

Silver nanoparticles have garnered significant interest across various scientific disciplines due to their unique optical, electrical, and antimicrobial properties. The choice of precursor is a critical factor in determining the final characteristics of the synthesized nanoparticles. Silver 2-ethylhexanoate, a silver carboxylate, offers distinct advantages, including its solubility in organic solvents and its ability to act as both a silver source and a potential stabilizing agent. This allows for versatile synthesis routes in both aqueous and non-aqueous media, providing control over particle size, morphology, and surface chemistry.

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The following tables summarize the key experimental parameters and the resulting nanoparticle characteristics for the two synthesis protocols detailed in this document.

Table 1: Thermal Decomposition Synthesis Parameters

| Parameter | Value/Range | Notes |

| Precursor | This compound | - |

| Solvent | High-boiling point organic solvent (e.g., Oleylamine, 1-Octadecene) | Solvent choice can influence nanoparticle size and stability. |

| Reaction Temperature | 150 - 250 °C | Decomposition starts around 150 °C, with a maximum rate at approximately 183 °C.[1] |

| Reaction Time | 20 - 120 minutes | Time can be adjusted to control particle growth. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of the silver nanoparticles. |

Table 2: Chemical Reduction Synthesis Parameters

| Parameter | Value/Range | Notes |

| Precursor | This compound | - |

| Solvent | Organic solvent (e.g., Toluene (B28343), Heptane) | Solvent should be compatible with the reducing and stabilizing agents. |

| Reducing Agent | Tertiary Amine (e.g., Tri-n-octylamine) | Amine can also act as a stabilizing agent. |

| Stabilizing Agent | 2-ethylhexanoate (from precursor), Tertiary Amine | The carboxylate from the precursor can stabilize the nanoparticles. |

| Reaction Temperature | 80 - 130 °C | Lower temperature synthesis compared to thermal decomposition. |

| Reaction Time | 1 - 2 hours | Monitoring the reaction progress by color change is recommended. |

Table 3: Characterization of Synthesized Silver Nanoparticles

| Characterization Technique | Property Measured | Typical Results |

| Transmission Electron Microscopy (TEM) | Size, Shape, Morphology, Size Distribution | Spherical nanoparticles with sizes ranging from 5 to 50 nm.[2][3][4] |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | Absorbance peak typically between 400-450 nm, indicative of AgNPs. |

| X-ray Diffraction (XRD) | Crystalline Structure | Peaks corresponding to the face-centered cubic (fcc) structure of silver.[2][3] |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Size Distribution | Provides information on the nanoparticle size in colloidal suspension. |

Experimental Protocols

Protocol 1: Thermal Decomposition of this compound

This protocol describes the synthesis of silver nanoparticles through the thermal decomposition of this compound in a high-boiling point solvent. The 2-ethylhexanoate ligand can also serve as a capping agent, preventing agglomeration.

Materials:

-

This compound

-

Oleylamine (or other high-boiling point solvent like 1-Octadecene)

-

Toluene (for washing)

-

Ethanol (B145695) (for washing)

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer or thermocouple

-

Heating mantle with magnetic stirrer

-

Schlenk line or inert gas (Nitrogen or Argon) supply

-

Centrifuge

Methodology:

-

Setup: Assemble the three-neck flask with a condenser, a thermometer, and a gas inlet/outlet connected to the Schlenk line. Ensure the setup is clean and dry.

-

Reagent Addition: In the flask, combine this compound and oleylamine. A typical starting ratio is 1:10 to 1:20 by weight.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the reaction.

-

Heating: Begin stirring and slowly heat the mixture to the desired reaction temperature (e.g., 180 °C). The heating rate can be controlled at approximately 3 °C/min.[5]

-

Reaction: Maintain the reaction temperature for a set period (e.g., 20-60 minutes). The color of the solution will change from colorless or light yellow to a dark brown or reddish-brown, indicating the formation of silver nanoparticles.[5]

-

Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Purification:

-

Add an excess of ethanol to the cooled solution to precipitate the silver nanoparticles.

-

Centrifuge the mixture to collect the nanoparticles.

-

Discard the supernatant.

-

Re-disperse the nanoparticles in a small amount of toluene and repeat the precipitation and centrifugation steps with ethanol at least two more times to remove any remaining solvent and byproducts.

-

-

Drying: After the final wash, dry the purified silver nanoparticles under vacuum.

Protocol 2: Chemical Reduction of this compound

This protocol outlines the synthesis of silver nanoparticles via the chemical reduction of this compound using a tertiary amine at a lower temperature. In this method, the amine acts as a mild reducing agent, and both the amine and the 2-ethylhexanoate can function as stabilizing agents.

Materials:

-

This compound

-

Tri-n-octylamine (or another suitable tertiary amine)

-

Toluene (or another non-polar organic solvent)

-

Ethanol (for washing)

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer or thermocouple

-

Heating mantle with magnetic stirrer

-

Centrifuge

Methodology:

-

Setup: Assemble the reaction apparatus as described in Protocol 1.

-

Dissolution: Dissolve this compound in toluene in the three-neck flask.

-

Reagent Addition: Add the tertiary amine to the solution. A typical molar ratio of this compound to amine is 1:2 to 1:5.

-

Heating and Reaction: Begin stirring and heat the mixture to 80 °C. Maintain this temperature for 1-2 hours. The formation of silver nanoparticles will be indicated by a color change in the solution to a stable dark brown.

-

Cooling: Once the reaction is complete, allow the solution to cool to room temperature.

-

Purification: Purify the nanoparticles using the same precipitation, centrifugation, and washing steps with ethanol as described in Protocol 1.

-

Drying: Dry the final product under vacuum.

Visualizations

Caption: Workflow for Thermal Decomposition Synthesis.

Caption: Workflow for Chemical Reduction Synthesis.

Characterization of Silver Nanoparticles

To ensure the successful synthesis of silver nanoparticles with the desired characteristics, a combination of analytical techniques should be employed.

-

UV-Visible Spectroscopy: This is a quick and straightforward method to confirm the formation of silver nanoparticles. The appearance of a surface plasmon resonance (SPR) peak in the 400-450 nm range is a characteristic feature of colloidal silver nanoparticles.

-

Transmission Electron Microscopy (TEM): TEM provides detailed information about the size, shape, morphology, and size distribution of the nanoparticles. Sample preparation involves depositing a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid and allowing it to dry.[2]

-

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the synthesized nanoparticles. The diffraction pattern should show peaks corresponding to the face-centered cubic (fcc) lattice of metallic silver. The average crystallite size can also be estimated from the peak broadening using the Debye-Scherrer equation.[2]

-

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution, providing information about their size distribution and aggregation state in the colloidal form.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Handle organic solvents with care as they are flammable.

-

Silver compounds can stain skin and clothing.

-

Dispose of all chemical waste according to your institution's safety guidelines.

References

Application Notes and Protocols for Low-Temperature Sintering Conductive Inks with Silver 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive inks are a cornerstone of printed and flexible electronics, enabling the fabrication of circuits on a variety of substrates. Low-temperature sintering formulations are particularly crucial for use with heat-sensitive materials like polymers and paper. Silver 2-ethylhexanoate (B8288628) is a metal-organic decomposition (MOD) precursor that offers a promising route to highly conductive silver films at temperatures significantly lower than the melting point of bulk silver. Upon mild heating, it decomposes to form pure silver nanoparticles that subsequently sinter to create a conductive path.

These application notes provide a comprehensive overview and detailed protocols for the formulation of low-temperature sintering conductive inks using silver 2-ethylhexanoate. The information is intended to guide researchers and scientists in developing their own customized ink formulations for a range of applications, from flexible circuits and sensors to wearable electronics.

Principle of Operation

The fundamental principle behind the use of this compound in conductive inks is its thermal decomposition to metallic silver. The long alkyl chains of the 2-ethylhexanoate ligand render the silver salt soluble in organic solvents and facilitate the formation of a uniform film upon deposition. When heated, the organic ligand decomposes and volatilizes, leaving behind silver atoms that nucleate and grow into nanoparticles. With continued heating, these nanoparticles sinter, or fuse together, at temperatures as low as 150-250°C, forming a continuous and electrically conductive silver layer. The addition of silver nanoparticles to the ink formulation can enhance the packing density and improve the final conductivity of the sintered film.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from silver nitrate (B79036) and 2-ethylhexanoic acid.

Materials:

-

Silver nitrate (AgNO₃)

-

2-Ethylhexanoic acid (C₈H₁₆O₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized (DI) water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum oven

Procedure:

-

Prepare Solution A: Dissolve 2.32 g (0.058 mol) of sodium hydroxide in 50 mL of DI water. In a separate beaker, dissolve 8.36 g (0.058 mol) of 2-ethylhexanoic acid in 50 mL of methanol. Mix the two solutions to form Solution A.

-

Prepare Solution B: Dissolve 9.85 g (0.058 mol) of silver nitrate in 50 mL of DI water to create Solution B.

-

Precipitation: While stirring, add Solution B dropwise to Solution A using a dropping funnel. A white precipitate of this compound will form.

-

Washing: Wash the precipitate with methanol and then filter the mixture two times to remove any unreacted precursors and byproducts.

-

Drying: Dry the obtained white precipitate in a vacuum oven to yield pure this compound.

Formulation of the Conductive Ink

This protocol provides a general guideline for formulating a conductive ink using the synthesized this compound. The exact ratios of components may need to be optimized based on the desired viscosity and final application (e.g., screen printing, inkjet printing).

Materials:

-

This compound (as synthesized above)

-

Solvent (e.g., a mixture of 2-propanol and ethylene (B1197577) glycol)

-

Binder (e.g., Ethyl cellulose, Polyvinylpyrrolidone (PVP))

-

Dispersant/Surfactant (e.g., Solsperse 20000, Ethanolamine)

-

Silver nanoparticles (optional, for enhanced conductivity)

Equipment:

-

Beaker or vial

-

Magnetic stirrer and stir bar or ultrasonic bath

-

Three-roll mill (for achieving uniform dispersion)

Procedure:

-

Solvent and Binder Preparation: In a beaker, dissolve the chosen binder (e.g., 1-5 wt% of the total ink weight) in the solvent system. Stir until the binder is completely dissolved.

-

Addition of Dispersant: Add a small amount of dispersant (e.g., 0.5-2 wt%) to the solvent-binder mixture and stir thoroughly.

-

Incorporation of Silver Precursor: Gradually add the this compound powder to the mixture while stirring. If using, add silver nanoparticles at this stage as well. The total silver content (from the precursor and nanoparticles) can range from 20-60 wt%.

-

Homogenization: Continue stirring for several hours to ensure a good initial dispersion. For a more uniform and stable ink, process the mixture using a three-roll mill.

-

Final Adjustment: If necessary, adjust the viscosity by adding more solvent.

Deposition and Sintering

Procedure:

-

Deposition: Apply the formulated ink onto the desired substrate using the chosen deposition technique (e.g., screen printing, spin coating, or inkjet printing).

-

Drying: Dry the printed ink at a low temperature (e.g., 60-80°C) for 10-15 minutes to evaporate the solvent.

-

Sintering: Transfer the substrate to a furnace or hot plate and sinter at a temperature between 150°C and 250°C for 10 to 60 minutes.[1] Optimal conditions may vary depending on the ink formulation and substrate. For instance, thermal compression at 250°C with 10 MPa pressure for 30 minutes has been shown to yield excellent results for copper-to-copper bonding.[2][3][4]

Characterization Protocols

3.4.1. Viscosity Measurement

The viscosity of the ink is a critical parameter for most printing processes.

Equipment:

-

Rotational viscometer or rheometer

Procedure:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Place a sufficient amount of the formulated ink into the measurement cup.

-

Perform the measurement at a controlled temperature (e.g., 25°C).

-

Record the viscosity at various shear rates to understand the rheological behavior of the ink. For inkjet printing, a viscosity in the range of 1-25 mPa·s is generally suitable.

3.4.2. Electrical Resistivity Measurement

The electrical resistivity of the sintered film determines its performance as a conductor.

Equipment:

-

Four-point probe measurement system

-

Multimeter or source measure unit

Procedure:

-

Place the four probes in a linear and equally spaced configuration onto the surface of the sintered silver film.

-

Apply a constant current through the two outer probes.

-

Measure the voltage drop across the two inner probes.

-

Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I), where V is the measured voltage and I is the applied current.

-

Measure the thickness (t) of the sintered film using a profilometer.

-

Calculate the volume resistivity (ρ) using the formula: ρ = Rs * t.

Data Presentation

The following tables summarize typical formulation parameters and expected performance characteristics of low-temperature sintering conductive inks based on this compound.

| Component | Function | Typical Concentration (wt%) |

| This compound | Silver Precursor | 10 - 40% |

| Silver Nanoparticles | Conductive Filler | 0 - 40% |

| Solvent(s) | Vehicle | 40 - 70% |

| Binder | Adhesion, Viscosity | 1 - 10% |

| Dispersant/Surfactant | Stability, Jetting | 0.5 - 2% |

Table 1: Typical Composition of this compound Based Conductive Inks.

| Parameter | Typical Value Range | Reference |

| Sintering Temperature | 150 - 250 °C | [1] |

| Sintering Time | 10 - 60 min | [1] |

| Resulting Resistivity | 3.5 x 10⁻⁷ - 5 x 10⁻⁵ Ω·m | [2][3] |

| Shear Strength (on Cu) | ~57 MPa | [2][3] |

Table 2: Sintering Conditions and Performance of Conductive Films.

Visualizations

Caption: Workflow from precursor synthesis to conductive film.

Caption: Thermal decomposition and sintering process.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conductivity | Incomplete sintering, low silver content, poor particle packing | Increase sintering temperature or time. Increase the weight percentage of silver precursor/nanoparticles. Optimize the ratio of precursor to nanoparticles. |

| Poor Adhesion | Incompatible binder, substrate surface contamination | Select a binder with better adhesion to the specific substrate. Ensure the substrate is clean and dry before ink deposition. |

| Ink Instability (Settling) | Inadequate dispersion, agglomeration of particles | Improve homogenization using a three-roll mill or ultrasonication. Add or optimize the concentration of the dispersant. |

| Cracking of Film | High film thickness, rapid solvent evaporation | Reduce the deposited film thickness. Use a solvent with a lower vapor pressure or a co-solvent. Optimize the drying temperature and time. |

| Nozzle Clogging (Inkjet) | Particle agglomeration, high viscosity, fast solvent evaporation | Filter the ink before use. Adjust the viscosity with more solvent. Add a humectant like ethylene glycol to the solvent system. |

Table 3: Troubleshooting Guide for Conductive Ink Formulation and Application.

Safety Precautions

-

Always work in a well-ventilated area or a fume hood, especially when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Silver nitrate is corrosive and can stain skin and clothing. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The formulation of low-temperature sintering conductive inks using this compound provides a versatile and effective method for creating conductive features on a variety of substrates. By carefully controlling the composition of the ink, including the silver precursor, solvents, and additives, and by optimizing the sintering conditions, it is possible to achieve highly conductive and robust silver films. The protocols and data presented in these application notes serve as a starting point for researchers to develop and tailor conductive inks for their specific needs in the expanding field of printed electronics.

References

Silver Paste for Flexible Electronics: A Step-by-Step Preparation Guide

Application Note & Protocol

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the preparation of silver paste for applications in flexible electronics. This guide covers the synthesis of silver nanoparticles, the formulation of a screen-printable paste, and detailed protocols for characterization and post-processing.

Introduction

Silver paste is a critical material in the fabrication of flexible electronics due to its excellent electrical conductivity, processability, and stability.[1] It is a composite material typically composed of silver particles (nano or micro-sized), a polymer binder, a solvent, and various additives to control properties like viscosity and adhesion.[2] The formulation of the paste is crucial as it dictates its printability and the final electrical and mechanical properties of the printed conductive tracks on flexible substrates such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polyimide (PI). This guide will walk through a step-by-step process to prepare and characterize a silver paste suitable for screen printing on flexible substrates.

Experimental Protocols

Synthesis of Silver Nanoparticles (Chemical Reduction Method)

This protocol describes the synthesis of silver nanoparticles (AgNPs) using a chemical reduction method with glucose as the reducing agent and polyvinylpyrrolidone (B124986) (PVP) as a capping agent.[3]

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Glucose (C₆H₁₂O₆)

-

Polyvinylpyrrolidone (PVP)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized (DI) water

-

Ethanol

Equipment:

-

250 mL round-bottom flask

-

100 mL beaker

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Ultrasonicator

Procedure:

-

Prepare Solution A: In the 250 mL round-bottom flask, dissolve 0.7206 g of glucose and 0.3300 g of PVP in 50 mL of DI water.

-

Heat the solution to 80°C while stirring at 1500 RPM for 60 minutes.[3]

-

Prepare Solution B: In the 100 mL beaker, dissolve 0.3398 g of AgNO₃ and 0.0810 g of NaOH in 20 mL of DI water.[3]

-

Reaction: Slowly add Solution B to Solution A while maintaining the temperature at 80°C and stirring. The color of the solution will change, indicating the formation of silver nanoparticles.

-

Continue the reaction for 2 hours to ensure complete reduction.

-

Purification:

-

Cool the solution to room temperature.

-

Centrifuge the solution at 9000 rpm for 15 minutes to separate the silver nanoparticles.[4]

-

Discard the supernatant and re-disperse the nanoparticle pellet in ethanol.

-

Repeat the centrifugation and re-dispersion process three times to remove any unreacted reagents and byproducts.[4]

-

-

Final Product: After the final centrifugation, dry the silver nanoparticles in a vacuum oven at 60°C for 12 hours. The result is a fine, dark powder of silver nanoparticles.

Formulation of Screen-Printable Silver Paste

This protocol outlines the formulation of a silver paste with approximately 70-80 wt% silver content, suitable for screen printing on flexible substrates.

Materials:

-

Synthesized silver nanoparticles (or commercially available silver flakes)

-

Polymer binder (e.g., Ethyl cellulose (B213188), Polyurethane)

-

Solvent (e.g., Terpineol, 2-(2-Butoxyethoxy)ethyl acetate (B1210297) (DGBA))[5]

-

Dispersant (optional, e.g., BYK-180)

Equipment:

-

High-shear mixer or planetary centrifugal mixer

-

Spatula

-

Weighing balance

Procedure:

-

Binder Solution: In a suitable container, dissolve the polymer binder in the solvent. The concentration will depend on the desired viscosity. For example, create a 10 wt% solution of ethyl cellulose in terpineol.

-

Mixing:

-

Weigh the desired amount of silver nanoparticles or flakes.

-

Gradually add the silver powder to the binder solution while mixing at a low speed.

-

If using a dispersant, add it to the solvent before dissolving the binder.

-

-

Homogenization: Increase the mixing speed to ensure the silver particles are well-dispersed and the paste is homogeneous. A three-roll mill can also be used for this step to achieve a uniform consistency.

-

Viscosity Adjustment: Adjust the viscosity by adding more solvent (to decrease) or more binder/silver powder (to increase) until the desired rheological properties for screen printing are achieved.

-

Degassing: Centrifuge the paste at a low speed to remove any air bubbles introduced during mixing.

Example Formulation:

| Component | Weight Percentage (wt%) |

| Silver Particles (flakes/nanoparticles) | 75% |

| Ethyl Cellulose (binder) | 5% |

| Terpineol (solvent) | 20% |

Characterization of Silver Paste and Printed Films

Objective: To determine the rheological properties of the silver paste to ensure its suitability for screen printing.

Equipment:

-

Rotational rheometer with parallel plate geometry.[6]

Procedure:

-

Sample Loading: Place a small amount of the silver paste onto the lower plate of the rheometer.

-

Gap Setting: Lower the upper plate to the desired gap (e.g., 1 mm).

-

Equilibration: Allow the sample to rest for at least 3 minutes to reach thermal equilibrium and recover from loading stresses.

-

Measurement: Perform a steady-state flow sweep by varying the shear rate from a low value to a high value (e.g., 0.1 to 1000 s⁻¹) and measuring the corresponding shear stress and viscosity.[7]

-

Data Analysis: Plot the viscosity as a function of the shear rate. A shear-thinning behavior (decreasing viscosity with increasing shear rate) is desirable for screen printing.[5]

Objective: To measure the electrical conductivity of the printed and sintered silver film.

Equipment:

Procedure:

-

Sample Preparation: Screen print the silver paste onto a flexible substrate (e.g., PET film) and sinter it according to the desired protocol.

-

Probe Placement: Place the four-point probe head in the center of the printed silver film, ensuring all four probes are in good contact with the surface.[10]

-

Measurement:

-

Calculation: The sheet resistance (Rs) is calculated using the formula:

-

Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)[12]

-

The units of sheet resistance are Ohms per square (Ω/□).

-

Data Presentation

The following tables summarize typical quantitative data for silver pastes used in flexible electronics.

Table 1: Representative Silver Paste Formulations for Screen Printing.

| Formulation ID | Silver Content (wt%) | Binder (wt%) | Solvent (wt%) | Key Characteristics |

| SP-1 | 72% (Flakes) | 13% (Polyester) | 13% (Gamma-butyrolactone) | Good stretchability[2] |

| SP-2 | 18% (Particle-free precursor) | Sodium-carboxymethylcellulose | Water | Thixotropic, good recovery |

| SP-3 | >60% (Flakes) | Inorganic Silicate | Water | High-temperature stability[12] |

Table 2: Electrical and Rheological Properties of Silver Pastes.

| Property | Value | Conditions |

| Viscosity | 0.72 - 1.78 Pa.s | at 230 s⁻¹[13] |

| Sheet Resistivity | <0.010 Ω/sq/mil | Cured at 150°C for 10 min[13] |

| Volume Resistivity | <2.5 x 10⁻⁵ Ω.cm | Cured at 150°C for 30 min[13] |

| Sheet Resistance | 55 mΩ/□ | After photonic sintering |

| Conductivity | 2.6 × 10⁶ S/m | On flexible polyamide, annealed at 200°C |

Post-Processing: Sintering

Sintering is a critical step to transform the printed paste into a dense, conductive silver film by removing the organic binder and fusing the silver particles.

Thermal Sintering

This method involves heating the printed film in an oven.

Protocol for PET Substrates:

-

Drying: Heat the printed film at a low temperature (e.g., 60-80°C) for 10-15 minutes to evaporate the solvent.

-

Sintering: Increase the temperature to 130-150°C and hold for 20-30 minutes.[2] The exact temperature and time will depend on the specific binder and substrate used.

Photonic Sintering

This method uses intense pulsed light to rapidly sinter the silver nanoparticles with minimal heating of the substrate.

Protocol:

-

Light Source: A high-intensity pulsed xenon lamp is typically used.

-

Parameters: The energy, duration, and number of pulses are critical parameters. For example, a pulse energy of several Joules with a duration of a few milliseconds can be effective.

-

Procedure: The printed film is exposed to the pulsed light, which is absorbed by the silver nanoparticles, causing them to heat up and sinter.

Visualizations

Caption: Experimental workflow for preparing and characterizing silver paste.

Caption: Logical relationships between silver paste components and properties.

References

- 1. Screen-Printable Silver Paste Material for Semitransparent and Flexible Metal–Semiconductor–Metal Photodetectors with Liquid-Phase Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Green synthesis of silver nanoparticles with glucose for conductivity enhancement of conductive ink :: BioResources [bioresources.cnr.ncsu.edu]

- 4. Preparation of Bimodal Silver Nanoparticle Ink Based on Liquid Phase Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Application of Rotational Viscometer in the viscosity test of circuit board solder paste [en1.nbchao.com]

- 7. Four Point Probe Measurement Explained [suragus.com]

- 8. fytronix.com [fytronix.com]

- 9. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]

- 10. ossila.com [ossila.com]

- 11. nanofab.utah.edu [nanofab.utah.edu]

- 12. researchgate.net [researchgate.net]

- 13. Inkjet printing and photonic sintering of silver and copper oxide nanoparticles for ultra-low-cost conductive patterns - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application of Silver 2-ethylhexanoate in creating conductive tracks on polymer substrates.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Silver 2-ethylhexanoate (B8288628) is a metal-organic compound that serves as a precursor for the formation of highly conductive silver tracks on various substrates, including flexible polymers. Its primary advantage lies in its decomposition at relatively low temperatures, leaving behind pure metallic silver. This characteristic makes it particularly suitable for applications in flexible electronics, where temperature-sensitive polymer substrates are commonly used. This document provides detailed application notes and experimental protocols for utilizing silver 2-ethylhexanoate in the fabrication of conductive patterns.

This compound can be used as a component in two main types of conductive ink formulations: as an additive in silver nanoparticle-based pastes and as the primary silver source in metal-organic decomposition (MOD) inks. In nanoparticle pastes, it acts as a sintering aid, decomposing to fill voids between silver nanoparticles and enhancing the conductivity and density of the final conductive track.[1][2][3] In MOD inks, a solution of this compound, often with other additives, is deposited on the substrate and subsequently heated or irradiated to decompose the organic components and form a solid conductive silver film.

The thermal decomposition of this compound typically begins at around 150°C, with a maximum decomposition rate at approximately 183°C.[1] This process results in a significant weight loss of about 56.7%, corresponding to the removal of the organic ligand and leaving behind pure silver.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the use of this compound for creating conductive tracks.

Table 1: Performance of this compound in Nano-Silver Pastes

| This compound Content (wt%) | Sintering Temperature (°C) | Sintering Time (min) | Pressure (MPa) | Resulting Resistivity (Ω·m) | Shear Strength (MPa) | Reference |

| 17.5 | 250 | 30 | 10 | (3.50 ± 0.02) × 10⁻⁷ | 57.48 | [1][3] |

| 25 | 250 | 30 | 10 | Higher than 17.5 wt% | - | [1] |

| - | 200 | - | - | Poor sintering | - | [1] |

Table 2: Properties of Conductive Films from Metallo-Organic Decomposition (MOD) Inks

| Ink Formulation | Substrate | Curing Temperature (°C) | Curing Time (min) | Resulting Conductivity (S/m) | Resulting Resistivity (Ω·cm) | Reference |

| Silver oxalate (B1200264) with 1,2-diaminopropane (B80664) in ethanol | Flexible | 170 | - | 8.76 × 10⁶ | - | [4] |

| Silver oxalate with 1,2-diaminopropane in ethanol | Flexible | 130 | 30 | 8.46 × 10⁶ | - | [4] |

| Ag flakes with α-terpineol and 5 wt% this compound | - | 250 | - | - | 7.8 × 10⁻⁶ | [5] |

| Silver citrate (B86180) with ethylenediamine | Polyimide | 155 | - | Good conductivity | - | [6] |

| Water-based silver oxalate-1,2-propanediamine complex | - | 130 | - | 2.17 × 10⁶ | - | [7] |

Experimental Protocols

Protocol 1: Formulation of a Low-Temperature Sintering Nano-Silver Paste

This protocol describes the preparation of a nano-silver paste incorporating this compound as a sintering aid.

Materials:

-

Silver nanoparticles

-

This compound

-

Organic solvent (e.g., alpha-terpineol)

-

Dispersant

-

Three-roll mill

Procedure:

-

Synthesis of this compound: While commercially available, this compound can be synthesized by reacting silver nitrate (B79036) with 2-ethylhexanoic acid. The formation of the silver salt can be confirmed by FTIR spectroscopy, observing a shift in the carbonyl group's absorption peak.[1][8]

-

Paste Formulation:

-

In a suitable container, combine the desired weight percentage of silver nanoparticles, this compound, and the organic solvent.

-

Add a dispersant to ensure uniform particle distribution.

-

The composition can be optimized, for instance, a paste with 17.5 wt% this compound has shown excellent results.[1]

-

-

Mixing:

-

Thoroughly mix the components using a three-roller mixing grinder to achieve a homogeneous nano-silver paste.[9]

-

Protocol 2: Deposition and Curing of Conductive Tracks on a Polymer Substrate

This protocol outlines the steps for creating conductive patterns on a flexible polymer substrate such as polyimide (PI) or polyethylene (B3416737) terephthalate (B1205515) (PET).

Materials:

-

Formulated silver ink/paste

-

Polymer substrate (e.g., PI, PET film)

-

Deposition equipment (e.g., screen printer, inkjet printer, spin coater)

-

Curing equipment (e.g., convection oven, laser sintering system)

Procedure:

-

Substrate Preparation:

-

Clean the polymer substrate to remove any contaminants. For polyimide, atmospheric-pressure plasma treatment can be employed to improve adhesion.[10]

-

-

Deposition:

-

Deposit the silver ink/paste onto the prepared substrate using the chosen method (e.g., screen printing, inkjet printing). The deposition technique will influence the thickness and resolution of the conductive tracks.

-

-

Curing/Sintering:

-

Thermal Sintering: Place the substrate with the printed pattern in a convection oven. A typical thermal treatment involves heating at a temperature between 150°C and 250°C for a duration of 30 minutes.[1][3][10] The optimal temperature and time will depend on the specific ink formulation and substrate material. Higher temperatures generally lead to better conductivity due to more effective decomposition of the organic components and sintering of the silver particles.[1][4]

-